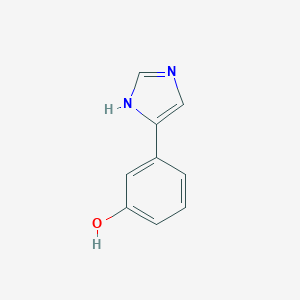

3-(1H-Imidazol-4-yl)phenol

Descripción general

Descripción

“3-(1H-Imidazol-4-yl)phenol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds can be characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic and analytical techniques . Single crystal XRD studies can reveal the crystal system and space group of the compound . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis can be performed to elucidate the structure of the crystal .

Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Imidazol-4-yl)phenol” include being a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 160.18 .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Imidazole derivatives, including those similar to 3-(1H-Imidazol-4-yl)phenol, have been found effective as corrosion inhibitors. Studies have shown that certain imidazole derivatives can significantly inhibit corrosion in metals like mild steel in acidic solutions (Prashanth et al., 2021).

- Another study demonstrated that imidazole-based molecules, including variants of 3-(1H-Imidazol-4-yl)phenol, effectively inhibit corrosion in carbon steel in an acidic medium. The efficiency of these inhibitors was linked to the hardness of the molecules and their adsorption energies (Costa et al., 2021).

Fluorescence and Photophysical Properties

- Research into the fluorescence properties of certain imidazole derivatives has revealed that these compounds can bind with metals like zinc, resulting in strong fluorescence. This property is potentially useful in the development of fluorescent probes (Wen-yao, 2012).

- Syntheses of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes showed varying fluorescence properties, dependent on the substituents on the phenol ring. These studies are crucial in understanding the emission processes and sensing properties of such compounds (Eseola et al., 2009).

Catalytic and Chemical Reactions

- Imidazole derivatives have been used in the synthesis of iron complexes, which are further used in reactions like ethylene oligomerisation. This demonstrates the potential of these compounds in catalytic processes (Yankey et al., 2014).

- The study of electronic and substituent influence on imidazole rings has provided insights into the donor-acceptor capacities of these compounds, which is significant in understanding their chemical behavior and potential applications (Eseola et al., 2012).

Environmental Applications

- Imidazole derivatives have been utilized in the adsorptive denitrogenation of fuel, showing effectiveness in removing nitrogen-containing compounds from fuel oils. This application is important in the field of fuel purification and environmental protection (Abdul-quadir et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Imidazol-1-yl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQHXDBJGQGWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648098 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-yl)phenol | |

CAS RN |

142677-42-7 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

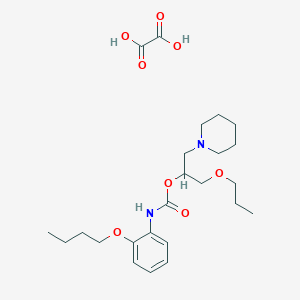

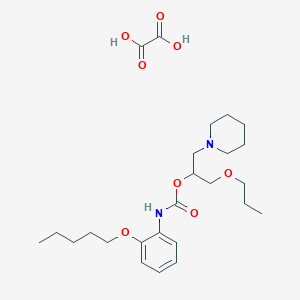

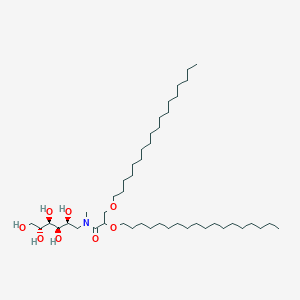

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)